methyl {7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core structure with various functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with 4-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then esterified with methyl bromoacetate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of environmentally benign solvents and catalysts can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl {7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and fragrances
Mechanism of Action
The mechanism of action of methyl {7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and proliferation. Additionally, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyloxycarbonyl azide: This compound shares the methoxybenzyl group but differs in its core structure and reactivity.
7-[(4-Methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one: Similar in structure but with a phenyl group at the 4-position.
Uniqueness
Methyl {7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C21H20O6 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl 2-[7-[(4-methoxyphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C21H20O6/c1-13-17-9-8-16(26-12-14-4-6-15(24-2)7-5-14)10-19(17)27-21(23)18(13)11-20(22)25-3/h4-10H,11-12H2,1-3H3 |
InChI Key |
RJQAEZGXYPBGMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)OC)CC(=O)OC |
Origin of Product |
United States |
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